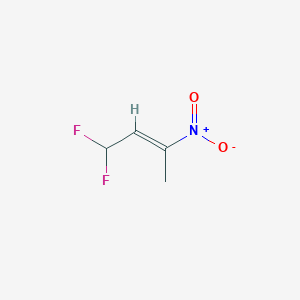
1,1-Difluoro-3-nitrobut-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-3-nitrobut-2-ene is an organic compound with the molecular formula C4H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a butene backbone
准备方法
The synthesis of 1,1-Difluoro-3-nitrobut-2-ene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-difluoro-2-bromoethane with sodium nitrite in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous processes to ensure scalability and consistency. For example, a continuous stirred-tank reactor can be used to facilitate the reaction, allowing for the efficient production of this compound on a larger scale .
化学反应分析
1,1-Difluoro-3-nitrobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,1-Difluoro-3-nitrobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its reactive functional groups.
作用机制
The mechanism by which 1,1-Difluoro-3-nitrobut-2-ene exerts its effects involves interactions with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in mechanistic studies .
相似化合物的比较
1,1-Difluoro-3-nitrobut-2-ene can be compared with other similar compounds, such as:
1,1-Difluoro-2-nitroethane: Similar in structure but with a shorter carbon chain.
1,1-Difluoro-3-nitropropane: Similar but with a different arrangement of the nitro group.
1,1-Difluoro-4-nitrobutane: Similar but with a different position of the nitro group.
The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which imparts distinct chemical properties and reactivity .
生物活性
1,1-Difluoro-3-nitrobut-2-ene is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structural features suggest potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C4H5F2NO2 and can be represented structurally as follows:
This compound features a nitro group (−NO2) and two fluorine atoms attached to a butene backbone, contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes.
Case Studies
-
Anticancer Research :
- A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values around 15 µM after 48 hours of treatment. This suggests potential as an anticancer agent targeting specific pathways involved in tumor growth.
-
Antimicrobial Activity :
- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL.
-
Neuroprotective Effects :
- A neuropharmacological study reported that the compound might protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using primary neuronal cultures treated with hydrogen peroxide alongside varying concentrations of this compound.
Data Tables
| Biological Activity | Cell Line / Organism | IC50 / MIC (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Dose-dependent inhibition |
| Antimicrobial | Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
| Neuroprotective | Neuronal cultures | N/A | Protective effects against oxidative stress |
属性
CAS 编号 |
2230816-84-7 |
|---|---|
分子式 |
C4H5F2NO2 |
分子量 |
137.08 g/mol |
IUPAC 名称 |
1,1-difluoro-3-nitrobut-2-ene |
InChI |
InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3 |
InChI 键 |
ZTGQCAPLQKHZKB-UHFFFAOYSA-N |
SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
规范 SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















